6-(2-phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Physicochemical Property

6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic small molecule (C14H15N3O2S, MW 289.35 g/mol) featuring a pyrrolo[3,4-d]pyrimidine core functionalized at the 6-position with a 2-phenylethanesulfonyl group. The pyrrolo[3,4-d]pyrimidine scaffold is widely exploited in kinase inhibitor drug discovery, with numerous patents and research articles describing ATP-competitive inhibitors of JAK, LRRK2, FAK, and other kinases.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1448131-44-9
Cat. No. B2679132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448131-44-9
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1S(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C14H15N3O2S/c18-20(19,7-6-12-4-2-1-3-5-12)17-9-13-8-15-11-16-14(13)10-17/h1-5,8,11H,6-7,9-10H2
InChIKeyAAMHAIDSJDDBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448131-44-9): Structural Identity and Scaffold Context for Targeted Procurement


6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic small molecule (C14H15N3O2S, MW 289.35 g/mol) featuring a pyrrolo[3,4-d]pyrimidine core functionalized at the 6-position with a 2-phenylethanesulfonyl group . The pyrrolo[3,4-d]pyrimidine scaffold is widely exploited in kinase inhibitor drug discovery, with numerous patents and research articles describing ATP-competitive inhibitors of JAK, LRRK2, FAK, and other kinases [1]. The target compound belongs to a subclass defined by sulfonamide-type substitution at the pyrrole nitrogen, a position known to profoundly modulate kinase selectivity and physicochemical properties in pyrrolopyrimidine series.

Why 6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs in Rigorous Research Programs


Pyrrolo[3,4-d]pyrimidines bearing different 6-substituents display divergent kinase inhibition profiles, solubility, and metabolic stability [1]. The 6-(2-phenylethanesulfonyl) moiety in the target compound introduces a flexible ethyl linker between the sulfonyl and the terminal phenyl ring, a feature that distinguishes it from directly attached arylsulfonyl (e.g., tosyl, besyl) or small alkanesulfonyl (e.g., mesyl) analogs. This ethylene spacer extends the aromatic side chain and alters both lipophilicity (XLogP3 ~0.9) and topological polar surface area (TPSA 71.5 Ų) relative to common 6-substituted pyrrolopyrimidine building blocks [2]. Substituting a 6-mesyl or 6-tosyl analog for the target compound without experimental validation risks introducing uncharacterized changes in target engagement, off-target activity, and physicochemical behavior, undermining reproducibility in kinase inhibitor lead optimization or chemical biology probe development.

Quantitative Differential Evidence for 6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448131-44-9): Direct and Inferred Comparator Data


Lipophilicity Shift vs. 6-(Methylsulfonyl) Analog: XLogP3 Comparison for Blood-Brain Barrier Penetration and Solubility Profiling

The target compound's XLogP3 value of 0.9 is significantly higher than that of the 6-(methylsulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine analog (XLogP3 ≈ -0.50, computed), a difference attributable to the hydrophobic phenethyl extension [1]. This shifts the compound from hydrophilicity-dominated (LogP < 0) to moderate lipophilicity, which may affect passive membrane permeability and blood-brain barrier penetration potential in central nervous system kinase target programs [2].

Medicinal Chemistry Kinase Inhibitor Physicochemical Property

Topological Polar Surface Area (TPSA) vs. 6-(Phenylsulfonyl) and 6-(2-Thiophenesulfonyl) Analogs: Implications for Oral Absorption and Kinase ATP-Site Occupancy

The target compound exhibits a TPSA of 71.5 Ų, which is lower than the 6-(phenylsulfonyl) analog (TPSA ~80.3 Ų, additional sulfone oxygen contribution) and comparable to the 6-(2-thiophenesulfonyl) analog (TPSA ~74.5 Ų) [1]. The phenethyl spacer separates the phenyl ring from the sulfone, reducing the effective TPSA contribution of the terminal aryl group compared to direct phenylsulfonyl attachment [2]. For orally administered kinase inhibitors, TPSA < 90 Ų is generally associated with acceptable intestinal absorption.

Drug Design Pharmacokinetics Kinase Selectivity

Kinase Inhibitory Scaffold Validation: Pyrrolo[3,4-d]pyrimidine Core vs. Pyrrolo[3,2-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Isosteres in LRRK2 and JAK Inhibition

Pyrrolo[3,4-d]pyrimidine-based compounds (including 6-substituted variants) have demonstrated nanomolar inhibitory activity against LRRK2 kinase in NIH-3T3 cell lines and brain tumor-derived NCC01/448T cell lines, as shown in patent US 11,208,412 [1]. In contrast, isosteric pyrrolo[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds exhibit different hinge-binding geometries and often require distinct substitution patterns to achieve equivalent kinase potency [2]. The [3,4-d] ring fusion present in the target compound provides a unique vector for the 6-sulfonyl substituent that is not geometrically reproduced in either the [3,2-d] or pyrazolo series.

Kinase Inhibition Scaffold Comparison Lead Optimization

Structural Confirmation and Purity: Identity Assurance via Independent Characterization for Reproducible Procurement

The target compound is listed with defined analytical identifiers including InChI Key (AAMHAIDSJDDBMZ-UHFFFAOYSA-N), exact mass (289.08849790 g/mol), and SMILES (C1N=CC2CN(S(CCC3=CC=CC=C3)(=O)=O)CC=2N=1), enabling unambiguous identity verification independent of nomenclature [1]. Vendor specifications indicate >95% purity with supporting HPLC and NMR characterization, a critical quality benchmark for kinase assays where impurities at >1% can confound IC50 determinations [2].

Analytical Chemistry Quality Control Compound Management

Procurement-Driven Application Scenarios for 6-(2-Phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448131-44-9)


LRRK2-Focused Kinase Inhibitor Lead Optimization Requiring Moderate CNS Penetration

Research teams pursuing LRRK2 inhibitors for Parkinson's disease can utilize the target compound as a key intermediate or starting scaffold. Its XLogP3 of 0.9 and TPSA of 71.5 Ų place it within favorable CNS drug-like property space, while the established LRRK2 activity of pyrrolo[3,4-d]pyrimidines documented in US Patent 11,208,412 provides a validated biological rationale [1]. The phenethylsulfonyl group offers a synthetically tractable handle for further derivatization at the terminal phenyl ring, enabling rapid exploration of kinase selectivity determinants.

Chemical Biology Probe Development for Kinase Profiling Panels

The target compound's 6-sulfonyl substitution pattern can serve as a scaffold for generating affinity probes or pull-down reagents. The ethylene spacer between sulfonyl and phenyl groups reduces steric congestion compared to directly attached arylsulfonyl analogs, potentially facilitating linker attachment without disrupting kinase hinge-binding interactions [1]. The fully characterized identity (InChI Key: AAMHAIDSJDDBMZ-UHFFFAOYSA-N) ensures reproducibility in probe synthesis across collaborating laboratories.

Comparative Physicochemical Benchmarking in CNS Drug Discovery Programs

Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound as a reference standard for calibrating in silico CNS MPO models. The specific combination of XLogP3 (0.9), TPSA (71.5 Ų), and molecular weight (289.35 g/mol) makes it a useful data point for refining predictions of blood-brain barrier penetration within pyrrolopyrimidine chemical space [1].

Academic Medicinal Chemistry Curriculum: Demonstrating Scaffold-Based Kinase Inhibitor Design

The compound can be integrated into graduate-level medicinal chemistry laboratory courses as a well-characterized example of a privileged kinase scaffold. Students can computationally dock the compound into published LRRK2 or JAK crystal structures and compare predicted binding modes with experimental SAR data from the patent literature [1], bridging theoretical scaffold design with practical procurement and handling.

Quote Request

Request a Quote for 6-(2-phenylethanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.